Some studies have explored the potential antimicrobial properties of Acetanisole. Research published in "Letters in Applied Microbiology" suggests that Acetanisole might exhibit antifungal activity against certain fungal strains, including Aspergillus niger and Candida albicans []. However, further investigation is needed to confirm its efficacy and potential mechanisms of action.
Limited research suggests that Acetanisole might possess anti-inflammatory properties. A study published in "Biological and Pharmaceutical Bulletin" indicates that Acetanisole might suppress the production of inflammatory mediators in certain cell lines []. However, more extensive research is necessary to understand its potential therapeutic applications and safety profile.
There are a few other areas where Acetanisole has been explored in scientific research, but these investigations are preliminary and require further exploration. These include:
4'-Methoxyacetophenone, also known as p-methoxyacetophenone or p-acetanisole, is an organic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the aromatic ring of acetophenone at the para position. This compound appears as a white solid with an aromatic odor and is soluble in organic solvents. Its melting point ranges from 36 to 39 °C, while its boiling point is around 260 °C .
Acetanisole's primary function is not related to a specific mechanism of action in scientific research. Its main application lies in its pleasant aroma, making it a valuable fragrance and flavoring agent.
While acetanisole is generally regarded as safe for intended use in fragrances and flavors, it's important to exercise caution when handling the compound.
Research indicates that 4'-methoxyacetophenone exhibits several biological activities. It has been noted for its potential antimicrobial properties, making it a candidate for further exploration in pharmacological applications. Additionally, its derivatives may possess anti-inflammatory and analgesic effects, although more extensive studies are required to fully elucidate these properties .
The synthesis of 4'-methoxyacetophenone can be achieved through several methods:
4'-Methoxyacetophenone finds applications across various fields:
Studies have explored the interactions of 4'-methoxyacetophenone with various biological systems. For instance, its interaction with enzymes involved in metabolic pathways has been investigated to understand its potential therapeutic effects. Additionally, research into its binding affinity with specific receptors may provide insights into its biological mechanisms .
Several compounds share structural similarities with 4'-methoxyacetophenone, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Acetanisole | C₉H₁₀O₂ | Contains an acetyl group; used as a flavoring agent. |
4-Acetylanisole | C₉H₁₀O₂ | Similar structure; often used interchangeably. |
p-Methoxyphenyl methyl ketone | C₉H₁₀O₂ | Different substituent pattern; used in organic synthesis. |
4-Methoxyphenyl methyl ketone | C₉H₁₀O₂ | Similar reactivity; used in synthetic chemistry. |
What sets 4'-methoxyacetophenone apart is its specific para-methoxy substitution on the acetophenone framework, which influences its chemical reactivity and biological activity differently compared to its analogs. This unique positioning allows for distinct interactions in synthetic pathways and biological systems .
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-(4-methoxyphenyl)ethanone, which precisely describes its molecular structure and functional group arrangement [2] [4] [5]. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines for naming ketones by identifying the carbonyl carbon as part of the ethanone group and specifying the position of the methoxy substituent on the phenyl ring [2]. The systematic naming convention emphasizes the para position of the methoxy group relative to the acetyl substituent on the benzene ring [11].
The molecular formula C₉H₁₀O₂ reflects the precise atomic composition, with nine carbon atoms, ten hydrogen atoms, and two oxygen atoms arranged in the characteristic acetophenone framework [1] [13]. The molecular weight is established at 150.18 grams per mole, representing the sum of all atomic masses within the molecular structure [1] [13]. The International Union of Pure and Applied Chemistry nomenclature system ensures universal recognition and precise identification of this compound across scientific disciplines and international research communities [2].
Alternative systematic names include ethanone, 1-(4-methoxyphenyl)-, which represents another acceptable International Union of Pure and Applied Chemistry designation that emphasizes the ethanone functional group as the primary structural feature [11] [12]. The systematic approach to naming this compound facilitates accurate communication among chemists and researchers worldwide, eliminating ambiguity in chemical identification and documentation [2].
The Chemical Abstracts Service registry number 100-06-1 serves as the primary and universally recognized identifier for 4'-methoxyacetophenone in chemical databases and regulatory documentation worldwide [1] [13] [15]. This numerical designation provides unambiguous identification across all chemical information systems and ensures consistent referencing in scientific literature and commercial applications [13] [15]. The Chemical Abstracts Service registry number system represents the gold standard for chemical identification, maintaining comprehensive records of chemical substances and their associated data [15].
The European Inventory of Existing Chemical Substances number 202-815-9 identifies this compound within European Union regulatory frameworks and chemical commerce systems [15] [23] [24]. This identifier facilitates compliance with European chemical regulations and enables proper documentation for import, export, and commercial utilization within European markets [23] [24]. The European Community number 202-815-9 serves as an equivalent designation within European regulatory contexts [15] [24].
The Unique Ingredient Identifier 0IRH2BR587 represents the United States Food and Drug Administration's systematic approach to ingredient identification and regulatory oversight [2] [20]. This alphanumeric code ensures precise identification for regulatory submissions and compliance documentation within United States markets [20]. The Unique Ingredient Identifier system facilitates accurate tracking and monitoring of chemical substances across various regulatory applications [20].
Database-specific identifiers include the Chemical Entities of Biological Interest identifier CHEBI:86567, which categorizes this compound within biological and biochemical database systems [2] [4]. The PubChem Compound Identifier 7476 provides access to comprehensive chemical information within the National Center for Biotechnology Information database system [1] [2]. The Flavor and Extract Manufacturers Association number 2005 specifically identifies this compound for food flavoring applications and regulatory compliance [3] [15] [28].
Additional regulatory identifiers encompass the Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives number 810, which addresses food safety and regulatory aspects [15]. The Registry of Toxic Effects of Chemical Substances number AM9240000 provides identification within toxicological databases and safety information systems [15] [19]. The Reaxys Registry Number 742313 facilitates access to synthetic and analytical chemistry information within commercial chemical databases [13] [19].
Database/Registry | Identifier | Description |
---|---|---|
Chemical Abstracts Service Registry Number | 100-06-1 | Chemical Abstracts Service Registry Number |
European Inventory of Existing Chemical Substances Number | 202-815-9 | European Inventory of Existing Chemical Substances |
Unique Ingredient Identifier Code | 0IRH2BR587 | Unique Ingredient Identifier (Food and Drug Administration) |
Chemical Entities of Biological Interest Identifier | CHEBI:86567 | Chemical Entities of Biological Interest |
PubChem Compound Identifier | 7476 | PubChem Compound Identifier |
Flavor and Extract Manufacturers Association Number | 2005 | Flavor and Extract Manufacturers Association |
Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives Number | 810 | Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives |
Registry of Toxic Effects of Chemical Substances Number | AM9240000 | Registry of Toxic Effects of Chemical Substances |
Reaxys Registry Number | 742313 | Reaxys Chemical Database |
Chemical Medicinal Chemistry Database Identifier | CHEMBL401912 | Chemical Medicinal Chemistry Database |
Human Metabolome Database Identifier | HMDB0032570 | Human Metabolome Database |
European Community Number | 202-815-9 | European Community Number |
National Service Center Number | 209523 | National Service Center Number |
Wikidata Identifier | Q229995 | Wikidata Entity Identifier |
Irritant